

A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5

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Compound of Interest

Compound Name: *ginsenoside F5*

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This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to **Ginsenoside F5**, a rare triterpenoid saponin of significant interest in pharmacological research.

Introduction

Ginsenoside F5 is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of *Panax ginseng* C. A. Mey.[1][2]. As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, **Ginsenoside F5** has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells[3][4]. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.

Chemical Structure and Physicochemical Properties

Ginsenoside F5 is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an α -L-arabinofuranosyl unit attached to a β -D-glucopyranoside.

The formal chemical nomenclature for **Ginsenoside F5** is (3 β ,6 α ,12 β)-3,6,12-Trihydroxydammar-24-en-20-yl 6-O- α -L-arabinofuranosyl- β -D-glucopyranoside[5][6]. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.

Table 1: Physicochemical Properties of **Ginsenoside F5**

Property	Value	Reference
IUPAC Name	(2R,3S,4S,5R,6S)-2- [[[(2S,3S,4S,5R)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[(2S)-6-methyl- 2- [(3S,5R,6S,8R,9R,10R,12R,13 R,14R,17S)-3,6,12-trihydroxy- 4,4,8,10,14-pentamethyl- 2,3,5,6,7,9,11,12,13,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-17- yl]hept-5-en-2-yl]oxyoxane- 3,4,5-triol	[7]
CAS Number	189513-26-6	[1][3][8]
Molecular Formula	C ₄₁ H ₇₀ O ₁₃	[4][8][9]
Molecular Weight	770.99 g/mol	[4][8]
Compound Type	Triterpenoid Saponin	[1]
Source	Panax ginseng C. A. Mey.	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Ginsenoside F5** has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, **Ginsenoside F5** is typically detected as a formate adduct $[M+HCOO]^-$.

Table 2: High-Resolution Mass Spectrometry Data for **Ginsenoside F5**

Parameter	Observed Value	Reference
Calculated Mass	770.4816	[10]
Observed m/z	770.4809	[10]
Adduct Ion (Negative Mode)	$[M+HCOO]^-$	[10]
Observed Adduct m/z	815.4791	[10]
Mass Accuracy (ppm)	0.9	[10]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d₅.

Table 3: ¹³C-NMR Chemical Shift Assignments for **Ginsenoside F5** (in C₅D₅N)

Carbon No.	Chemical Shift (δ , ppm)	Carbon No.	Chemical Shift (δ , ppm)
Aglycone	Glucosyl (Glc)		
1	39.3	1'	106.1
2	28.3	2'	75.6
3	78.4	3'	78.3
4	40.0	4'	71.8
5	61.9	5'	77.9
6	77.9	6'	68.8
7	48.0	Arabinofuranosyl (Ara(f))	
8	41.2	1"	110.1
9	51.6	2"	83.5
10	37.5	3"	78.6
11	31.8	4"	86.0
12	71.1	5"	62.9
13	49.5		
14	51.7		
15	31.3		
16	26.8		
17	51.8		
18	17.0		
19	17.6		
20	73.5		
21	22.7		

22	36.1
23	23.3
24	126.1
25	131.6
26	25.9
27	17.8
28	29.3
29	16.5
30	17.6

Reference:[11]

Experimental Protocols

Isolation and Purification of Ginsenoside F5

The following protocol details the methodology for isolating and purifying **Ginsenoside F5** from the crude extracts of flower buds of *Panax ginseng* (CEFBPG), as described by Li et al. (2016).

[11]

Objective: To separate and purify **Ginsenoside F5** and its isomer F3 from a complex plant extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Scale Separation:

- Instrumentation: Agilent 1260 series HPLC system.
- Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 μm).
- Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 203 nm.
- Run Time: 40 minutes.

Semi-Preparative Scale Purification:

- Instrumentation: A semi-preparative HPLC system.
- Column: Daisogel C-18 column (20 mm × 250 mm, 10 μm).
- Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.
- Flow Rate: 10 mL/min.
- Sample Loading: 20–30 mg of pre-fractionated extract.
- Outcome: Yields **Ginsenoside F5** with a purity exceeding 96%.

Structure Verification: The purified fractions are subjected to HRESIMS and NMR (¹H, ¹³C) analysis to confirm the structure and purity.

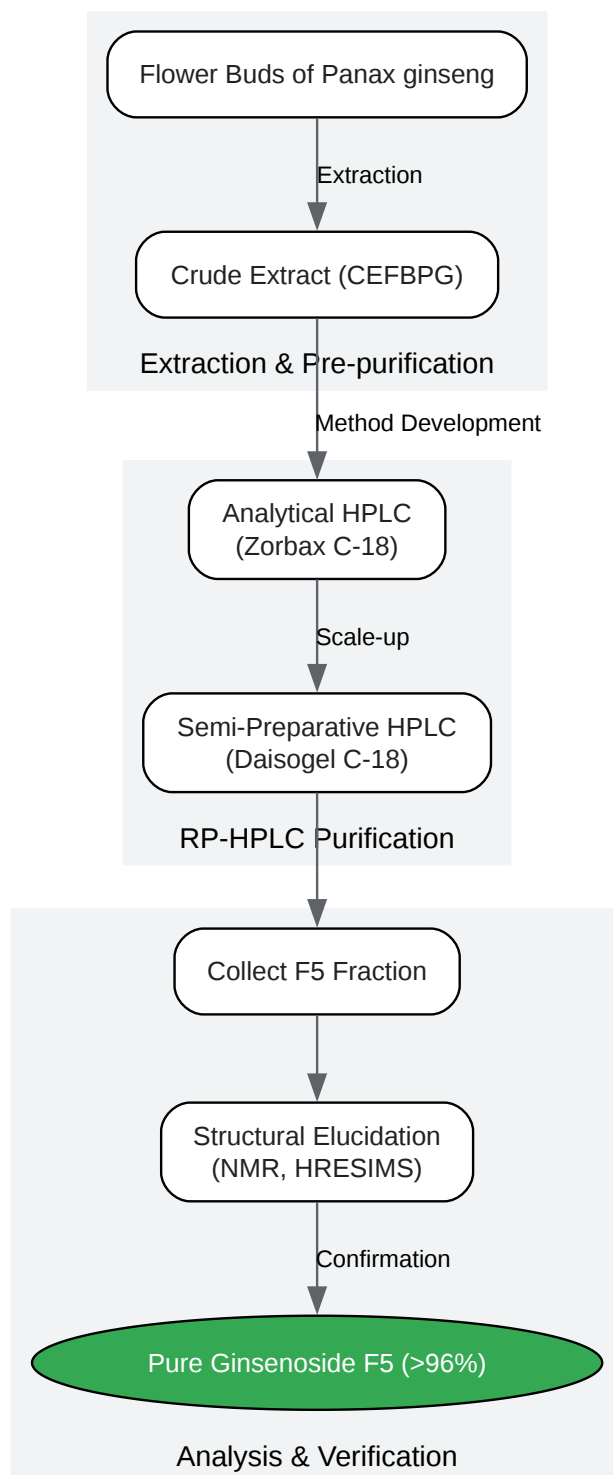


Figure 1. Experimental Workflow for Ginsenoside F5 Isolation

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Caption: Figure 1. Experimental Workflow for **Ginsenoside F5** Isolation.

Biological Activity and Signaling Pathway

Ginsenoside F5 has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[3][4][8] While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.

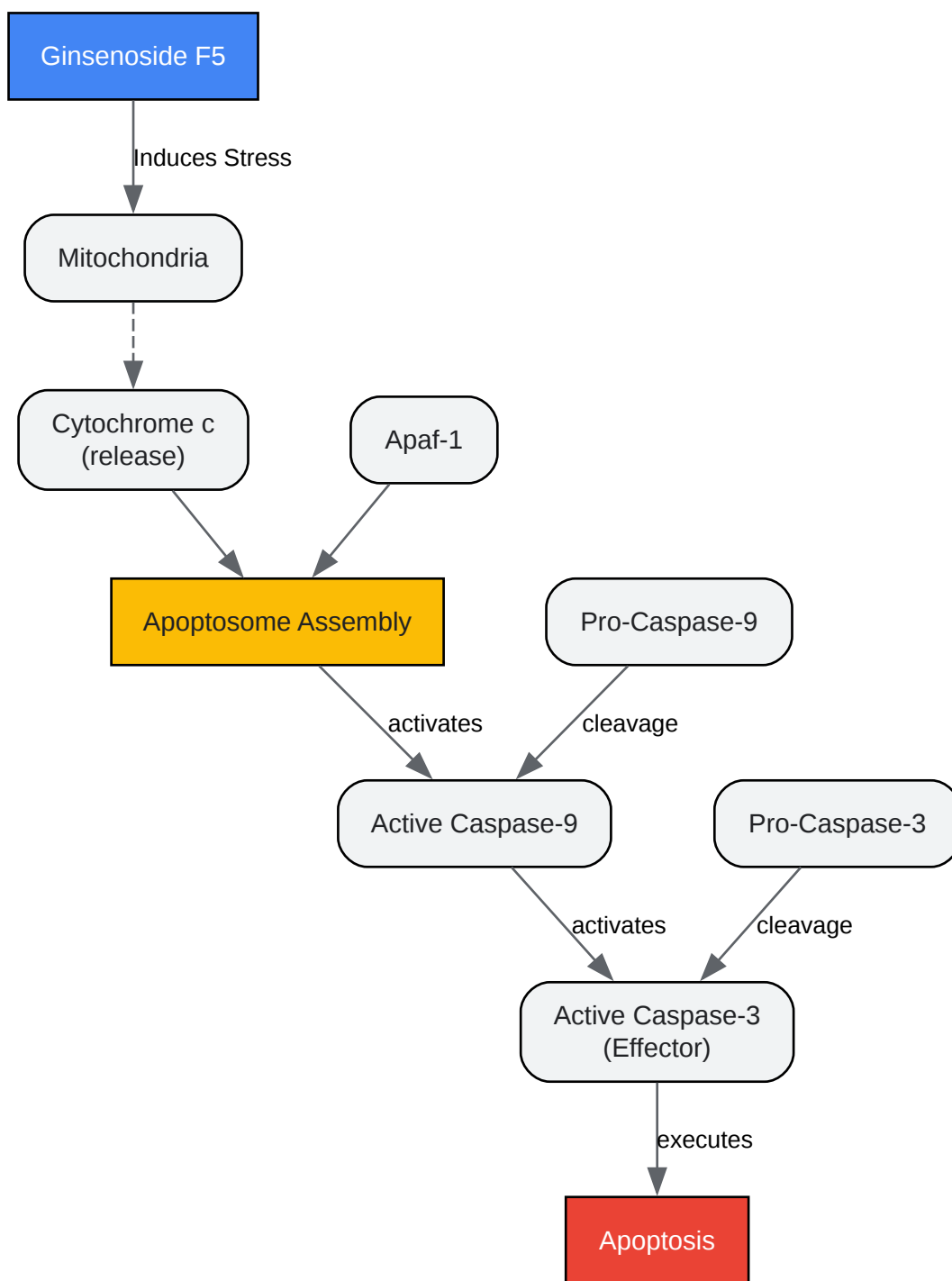


Figure 2. Generalized Intrinsic Apoptosis Pathway

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Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.

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